(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoicacid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.
Coupling Reaction: The protected amino acid is then coupled with diphenyl(p-tolyl)methylamine under conditions that facilitate the formation of the desired amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-throughput purification methods such as automated chromatography systems are used to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc group protects amino groups during chain elongation.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Biological Studies: It serves as a tool in studying protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid involves:
Protection of Amino Groups: The Fmoc group protects amino groups from unwanted reactions during peptide synthesis.
Selective Deprotection: The Fmoc group can be selectively removed under mild basic conditions, allowing for controlled synthesis of peptides.
Interaction with Molecular Targets: In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid is unique due to its specific structure, which provides distinct reactivity and stability. The presence of the Fmoc group allows for selective protection and deprotection, making it highly valuable in peptide synthesis and other chemical applications.
Properties
Molecular Formula |
C39H34N2O5 |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(2R)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41(35(37(43)44)24-36(40)42)38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H2,40,42)(H,43,44)/t35-/m1/s1 |
InChI Key |
JXFPVFRDERGWPM-PGUFJCEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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